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molecular formula C12H10ClNO3 B1318101 Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate CAS No. 81282-12-4

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Cat. No. B1318101
M. Wt: 251.66 g/mol
InChI Key: CJQWCZKLLDAKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211927B2

Procedure details

Hydroxylamine hydrochloride (0.65 g, 9.42 mmol) was added to a suspension of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (2.0 g, 7.85 mmol) in absolute ethanol (40 mL) and the reaction was heated to reflux for 4 hours. After cooling to room temperature, the resulting white solid was filtered, washed with water and cold ethanol and dried in vacuo to obtain ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (1.19 g, 4.73 mmol).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:20])[CH2:12][C:13](=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:7][CH:6]=1>C(O)C>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[O:20][N:2]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:12]=2)=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC(C(=O)OCC)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered
WASH
Type
WASH
Details
washed with water and cold ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.73 mmol
AMOUNT: MASS 1.19 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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